DL-|A-Hydroxybutyryl coenzyme A lithium salt

Descripción general

Descripción

DL-|A-Hydroxybutyryl coenzyme A lithium salt (HBA-Li) is a type of organometallic compound that is widely used in scientific research. It is a salt of the naturally occurring molecule, DL-A-hydroxybutyric acid, and is used in a variety of biochemical and physiological experiments. It is an important molecule in the metabolism of fatty acids and the production of energy in the body .

Synthesis Analysis

DL-β-Hydroxybutyryl coenzyme A lithium salt is a bacterial polyhydroxyalkanoates (PHB) starting material via polyhydroxybutyrate (PHB) synthases . It is produced from β-hydroxybutyric acid by short-chain-CoA synthase .Molecular Structure Analysis

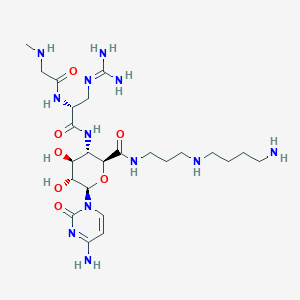

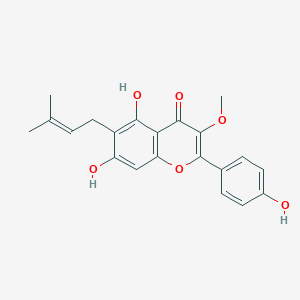

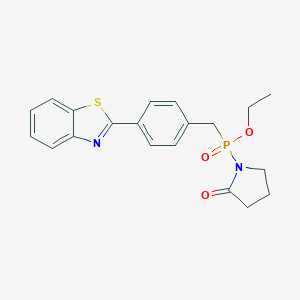

The empirical formula of DL-|A-Hydroxybutyryl coenzyme A lithium salt is C25H42N7O18P3S . Its molecular weight is 853.62 .Aplicaciones Científicas De Investigación

Starting Material for Polyhydroxyalkanoates (PHB)

DL-β-Hydroxybutyryl coenzyme A lithium salt is a starting material for bacterial polyhydroxyalkanoates (PHB) via polyhydroxybutyrate (PHB) synthases . PHB is a type of biodegradable plastic that is produced by certain bacteria as a storage polymer .

Metabolism of Fatty Acids

This compound plays an important role in the metabolism of fatty acids . It is involved in the breakdown and synthesis of fatty acids, which are crucial for the production of energy in the body .

Energy Production

DL-β-Hydroxybutyryl coenzyme A lithium salt is involved in the production of energy in the body . It is a key molecule in the citric acid cycle, which is the main pathway for the production of energy in cells .

Substrate in Enzymatic Assays

It has been used as a substrate in the HSD17B4 protein enzymatic assay . This assay is used to study the activity of the HSD17B4 enzyme, which is involved in the metabolism of steroids and fatty acids .

Determining Specificity and Kinetics of Proteins

DL-β-Hydroxybutyryl coenzyme A lithium salt has been used as a substrate to determine the specificity and kinetics of Hc-DHS-28 and its mutation proteins . This can help in understanding the function and behavior of these proteins .

Component of Reaction Buffer in Enzyme Assays

It has been used as a component of the reaction buffer in S-adenosyl-L-homocysteine hydrolase (AHCY) in vitro acylation . AHCY is an enzyme that plays a crucial role in the metabolism of methionine, an essential amino acid .

Mecanismo De Acción

Target of Action

DL-β-Hydroxybutyryl coenzyme A lithium salt is an intermediate in the fermentation of butyric acid and the metabolism of lysine and tryptophan . It is produced from β-hydroxybutyric acid by short-chain-CoA synthase . The primary targets of this compound are the enzymes involved in these metabolic pathways, such as short-chain-CoA synthase .

Mode of Action

This compound interacts with its targets, the enzymes, by serving as a substrate. For instance, it has been used as a substrate in the HSD17B4 protein enzymatic assay . It also serves as a substrate to determine the specificity and kinetics of Hc-DHS-28 and its mutation proteins .

Biochemical Pathways

DL-β-Hydroxybutyryl coenzyme A lithium salt is involved in several biochemical pathways. It is an intermediate in the fermentation of butyric acid and the metabolism of lysine and tryptophan . It can be produced as an intermediate metabolite via the mitochondrial pathway, where impaired mitochondrial function in cancer cells leads to its accumulation . It can also be produced via the fatty acid β-oxidation, which is accelerated by starvation and fasting, leading to its accumulation .

Result of Action

The molecular and cellular effects of DL-β-Hydroxybutyryl coenzyme A lithium salt’s action are primarily related to its role as a substrate in various biochemical reactions. For instance, it can act as a cofactor for lysine β-hydroxybutyrylation (Kbhb), with elevated levels of histone Kbhb observed in a streptozotocin (STZ)-induced type 1 diabetes mellitus (T1DM) mouse model .

Action Environment

The action, efficacy, and stability of DL-β-Hydroxybutyryl coenzyme A lithium salt are influenced by various environmental factors. For instance, its production via the fatty acid β-oxidation pathway is accelerated by conditions of starvation and fasting . Additionally, impaired mitochondrial function in cancer cells can lead to its accumulation .

Propiedades

InChI |

InChI=1S/C25H42N7O18P3S.Li/c1-13(33)8-16(35)54-7-6-27-15(34)4-5-28-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)32-12-31-17-21(26)29-11-30-22(17)32;/h11-14,18-20,24,33,36-37H,4-10H2,1-3H3,(H,27,34)(H,28,38)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWNYNXALHOUFMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li].CC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42LiN7O18P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80423556 | |

| Record name | DL-|A-Hydroxybutyryl coenzyme A lithium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

860.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DL-|A-Hydroxybutyryl coenzyme A lithium salt | |

CAS RN |

103404-51-9 | |

| Record name | DL-|A-Hydroxybutyryl coenzyme A lithium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid](/img/structure/B9081.png)